molecular formula C14H22N2O B1602513 2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine CAS No. 31466-56-5

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine

Cat. No. B1602513
CAS RN: 31466-56-5
M. Wt: 234.34 g/mol
InChI Key: IHSRNHAQSLSZON-UHFFFAOYSA-N
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Description

The compound “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine” is not well-documented in the literature. However, it appears to be a complex organic molecule that could potentially have interesting chemical properties1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine”. However, similar compounds have been synthesized through various methods, including ketene-imine cycloadditions (Staudinger reaction)2.



Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine” is not explicitly mentioned in the literature. However, related compounds have been analyzed using single-crystal X-ray diffraction, Fourier transform infrared (FTIR) spectroscopy, and proton NMR spectral studies2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine”. However, related compounds have been studied for their reactions, including oxidative cleavage by ceric ammonium nitrate3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine” are not well-documented. However, related compounds have been analyzed for their optical, thermal, and mechanical properties2.


Scientific Research Applications

Monoamine Oxidase Inactivators

4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including compounds structurally related to "2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine," have been synthesized and identified as a new class of monoamine oxidase B inactivators. These compounds represent a novel approach to inactivating this enzyme, which is a target for the treatment of neurological conditions (C. Ding & R. Silverman, 1992).

Pyrrolidine Derivatives Synthesis

A new class of substituted γ-amino alcohols and downstream pyrrolidine derivatives has been synthesized from simple 1-phenyl-ethylamine, featuring highly diastereoselective [1,2]-Wittig rearrangement and intramolecular cyclization. This includes a representative all-substituted pyrrolidine derivative with multiple stereogenic centers, demonstrating perfect chirality transfer and good yields (Caixing Wang et al., 2015).

Antidepressant Activity

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been examined for their potential antidepressant activity, showing significant inhibition of neurotransmitter uptake in the brain. This suggests their utility in exploring new therapeutic agents for depression (J. Yardley et al., 1990).

Microwave-mediated Synthesis

Innovative microwave-mediated, solvent-free synthesis techniques have been applied to produce novel pyrimido[1,2-a]pyrimidines. This method represents an efficient and environmentally friendly approach to synthesizing complex heterocyclic compounds (J. V. Eynde et al., 2001).

Antimicrobial Thiazoles

The synthesis of 2-ethoxy carbonyl methylene thiazol-4-one derivatives and their antimicrobial activities have been investigated, showing significant efficacy against various bacterial and fungal pathogens. This highlights the potential of such compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Safety And Hazards

The safety and hazards associated with “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine” are not documented in the literature. However, safety data sheets for related compounds suggest potential hazards such as acute toxicity5.


Future Directions

The future directions for research on “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine” are not explicitly mentioned in the literature. However, related compounds have been highlighted for their potential therapeutic applications in neurological diseases4, suggesting a possible direction for future research.


Please note that the information provided is based on the closest available literature and may not fully represent the exact properties of “2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine”. Further research and experimentation would be necessary to obtain a comprehensive understanding of this specific compound.


properties

IUPAC Name

2-(4-ethoxyphenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-13-7-5-12(6-8-13)14(11-15)16-9-3-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRNHAQSLSZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586104
Record name 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-phenyl)-2-pyrrolidin-1-YL-ethylamine

CAS RN

31466-56-5
Record name β-(4-Ethoxyphenyl)-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31466-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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